(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide
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Overview
Description
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide is an organic compound characterized by its unique structure, which includes a bromobenzyl group and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.
Etherification: The 4-bromobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde to form 4-[(4-bromobenzyl)oxy]benzaldehyde.
Knoevenagel Condensation: The 4-[(4-bromobenzyl)oxy]benzaldehyde undergoes a Knoevenagel condensation with N-(2-methylphenyl)acetamide in the presence of a base such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group but different functional groups.
4-Bromobenzyl Alcohol: Shares the bromobenzyl moiety but lacks the propenamide structure.
N-(2-Methylphenyl)acetamide: Contains the N-(2-methylphenyl) group but differs in the rest of the structure.
Uniqueness
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-17-4-2-3-5-22(17)25-23(26)15-10-18-8-13-21(14-9-18)27-16-19-6-11-20(24)12-7-19/h2-15H,16H2,1H3,(H,25,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDPWOSPDEZTP-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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